molecular formula C18H22F3N5 B2783993 3-Tert-butyl-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine CAS No. 2380173-89-5

3-Tert-butyl-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine

Cat. No.: B2783993
CAS No.: 2380173-89-5
M. Wt: 365.404
InChI Key: CIWOQLJZGAGYIP-UHFFFAOYSA-N
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Description

3-Tert-butyl-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine is a complex organic compound that features a pyridazine ring substituted with a tert-butyl group and a piperazine ring linked to a trifluoromethyl-substituted pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine typically involves multiple steps, starting from commercially available precursors. One common method involves the formation of the pyridazine ring followed by the introduction of the tert-butyl group and the piperazine ring. The trifluoromethyl group is usually introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. Purification steps such as recrystallization or chromatography are employed to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be carried out on the pyridine and piperazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine or piperazine rings.

Scientific Research Applications

3-Tert-butyl-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4,4′,4″-Tri-tert-Butyl-2,2′6′,2″-terpyridine: A compound with similar tert-butyl and pyridine features.

    tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Shares the piperazine and pyridine components.

Uniqueness

3-Tert-butyl-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and potential biological activity. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

3-tert-butyl-6-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F3N5/c1-17(2,3)14-6-7-15(24-23-14)25-9-11-26(12-10-25)16-13(18(19,20)21)5-4-8-22-16/h4-8H,9-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIWOQLJZGAGYIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)N2CCN(CC2)C3=C(C=CC=N3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F3N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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